molecular formula C18H18BClO3 B12966843 2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12966843
M. Wt: 328.6 g/mol
InChI Key: XVMHTPYPRIVMLQ-UHFFFAOYSA-N
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Description

2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a dibenzofuran core substituted with a chlorine atom and a dioxaborolane moiety

Preparation Methods

The synthesis of 2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 8-chlorodibenzo[b,d]furan and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

    Procedure: The starting materials are combined in a suitable solvent, such as toluene or dimethylformamide, and heated to promote the coupling reaction. The product is then purified by column chromatography or recrystallization.

Chemical Reactions Analysis

2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.

Scientific Research Applications

2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

    Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals and bioactive molecules.

    Catalysis: The compound is used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

    2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine: This compound also features a dibenzofuran core but has different substituents, leading to distinct chemical properties and applications.

    Dibenzofuran Derivatives: Other derivatives of dibenzofuran with various substituents can exhibit different reactivity and applications in organic synthesis and materials science.

Properties

Molecular Formula

C18H18BClO3

Molecular Weight

328.6 g/mol

IUPAC Name

2-(8-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-15-16(13)12-10-11(20)8-9-14(12)21-15/h5-10H,1-4H3

InChI Key

XVMHTPYPRIVMLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC4=C3C=C(C=C4)Cl

Origin of Product

United States

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